Benzoquinolinas
Benzoquinolines are a class of organic compounds derived from benzoic acid, featuring an additional nitrogen atom in the ring structure attached to the benzene core through a quinone moiety. These molecules have a distinctive tetravalent oxygen bridge at positions 1 and 2 of the benzene ring, with one of these positions occupied by a hydroxyl or carboxylic group, followed by a nitrogen atom.
Benzoquinolines exhibit a range of biological activities due to their structural characteristics. They are often studied for their potential as pharmacological agents owing to their antioxidant properties and ability to scavenge free radicals. Additionally, certain benzoquinolines show promise in anticancer research, serving as potential candidates for targeted therapies.
Structurally diverse benzoquinoline derivatives can be synthesized via various chemical reactions, such as Friedel-Crafts alkylation or acylation of quinones, enabling the modification of their physicochemical properties and biological activities. Due to their versatile nature, these compounds find applications in pharmaceutical research, material science, and natural product chemistry.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
![]() |
(+)-Cbi-cdpi1 | 128300-14-1 | C25H20N4O3 |
![]() |
Marcanine A; 3-Methoxy, 9-hydroxy, N-Me | 249285-61-8 | C16H13NO5 |
![]() |
Kalasinamide; 9-Methoxy | 111971-82-5 | C17H17NO4 |
![]() |
Annopholine | 112494-58-3 | C16H15NO2 |
![]() |
3-Methylbenzo[f]quinoline | 85-06-3 | C14H11N |
![]() |
Benzo[g]quinoline-2,5,10(1H)-trione,9-hydroxy-3-methyl- | 5020-72-4 | C14H9NO4 |
![]() |
Benzo[f]quinoline,2-methyl- | 39258-30-5 | C14H11N |
![]() |
2,3-dihydrobenzo[g]quinoline-4,5,10(1H)-trione | 6566-47-8 | C13H9NO3 |
![]() |
benzo[g]quinoline-5,10-dione | 3712-09-2 | C13H7NO2 |
![]() |
10-hydroxy-1h-benzo[g]quinoline-5,6,9-trione | 3712-11-6 | C13H7NO4 |
Literatura Relacionada
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
Fornecedores recomendados
-
Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados